molecular formula C11H10BrN B1335472 1-(2-bromo-4-methylphenyl)-1H-pyrrole CAS No. 142044-85-7

1-(2-bromo-4-methylphenyl)-1H-pyrrole

Cat. No. B1335472
CAS RN: 142044-85-7
M. Wt: 236.11 g/mol
InChI Key: GVOGUJBMHXFQFN-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylphenyl)-1H-pyrrole, also known as 2-bromo-4-methylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C7H7Br. It is a colorless liquid with a boiling point of 154-155°C and a melting point of -25°C. It is insoluble in water, but is soluble in organic solvents. It has a pyrrole ring with a bromine atom attached to the 4-position of the ring. 2-Bromo-4-methylpyrrole is used in organic synthesis as a reagent for the synthesis of other compounds, and has been the subject of scientific research in a variety of fields, including biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrroloquinolines and Ullazines : A study by Das, Ghosh, & Koenig (2016) demonstrated the use of 1-(2-bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines through a visible light-mediated process.

  • Electrochemical Studies for Corrosion Inhibition : Zarrouk et al. (2015) found that derivatives of 1H-pyrrole-2,5-dione, including those related to 1-(2-bromo-4-methylphenyl)-1H-pyrrole, are effective corrosion inhibitors for carbon steel in hydrochloric acid, with the inhibition efficiency increasing with concentration (Zarrouk et al., 2015).

  • Polymer Synthesis : The synthesis of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain, which is related to the 1-(2-bromo-4-methylphenyl)-1H-pyrrole structure, has been described for potential use in electronic applications due to their strong fluorescence and good solubility in common organic solvents (Zhang & Tieke, 2008).

Biological and Medicinal Applications

  • Inhibitors of Glycolic Acid Oxidase : Rooney et al. (1983) studied 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, highlighting the potential medical applications of 1H-pyrrole derivatives in treating conditions like hyperoxaluria (Rooney et al., 1983).

  • Dopamine Receptor Binding : A series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogs, similar in structure to 1-(2-bromo-4-methylphenyl)-1H-pyrrole, were synthesized and studied for their binding affinities for dopamine D2, D3, and D4 receptors, demonstrating potential use in neuroscience research (Mach et al., 2003).

  • Anticancer Evaluation : Singh, Patel, & Rajak (2021) evaluated pyrrole-containing compounds for anticancer activity, underscoring the importance of such structures in the development of new anticancer drugs (Singh, Patel, & Rajak, 2021).

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-9-4-5-11(10(12)8-9)13-6-2-3-7-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGUJBMHXFQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405839
Record name 1-(2-bromo-4-methylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromo-4-methylphenyl)-1H-pyrrole

CAS RN

142044-85-7
Record name 1-(2-bromo-4-methylphenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-4-methylaniline (15.0 g), 2,5-dimethoxytetrahydrofuran (10.7 g) and acetic acid (81 ml) were combined under nitrogen atmosphere. The reaction mixture was stirred at 90° C. for 1.5 hours. After being cooled to room temperature, the reaction mixture was concentrated in vacuo with toluene. n-Hexane (300 ml) was added to the residue, and the suspension was filtered through Celite. Then silica gel was added to the filtrate with stirring until the colour of the solution disappeared. The suspension was filtered and the filtrate was concentrated in vacuo to give 1-(2-bromo-4-methylphenyl)pyrrole (16.1 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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